2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the chlorine atom and the pyrrolo[3,4-b]pyridine framework makes it a versatile intermediate for the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
The primary target of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are typically initiated by FGFR activation .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these pathways, affecting cellular processes such as cell growth and differentiation .
Result of Action
The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and an increase in apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
It has been found that pyrrolo[2,3-b]pyridine derivatives have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
In vitro studies have shown that pyrrolo[2,3-b]pyridine derivatives can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells
Molecular Mechanism
It is known that FGFR inhibitors can block the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers . They work by inhibiting the dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, resulting in the inhibition of downstream signaling .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 238 °C and a boiling point of 495.7±55.0 °C . Its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies need to be investigated further.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a suitable amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[3,4-b]pyridine derivatives, which can have different functional groups attached to the core structure, enhancing their biological activity.
Scientific Research Applications
2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
- 2-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Uniqueness
2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct reactivity and biological activity
Properties
IUPAC Name |
2-chloro-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-2-1-4-3-9-7(11)6(4)10-5/h1-2H,3H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVRQJYBHYCBBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)N=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.